5alpha-Stigmastan-6-one
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Overview
Description
5alpha-Stigmastan-6-one: This compound is characterized by its molecular formula C29H48O2 and a molecular weight of 428.6902 g/mol . It is a derivative of stigmastane, which is a type of phytosterol commonly found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-6-one typically involves the oxidation of stigmastane derivatives. One common method is the oxidation of stigmastane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the 6-one derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and subsequent chemical modification of phytosterols from plant sources. The root of Astragalus hoantchy is one such source . The extracted phytosterols are then subjected to chemical reactions, including oxidation, to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Stigmastan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to form alcohol derivatives.
Substitution: Reactions with nucleophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized steroids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted stigmastane derivatives.
Scientific Research Applications
Chemistry: 5alpha-Stigmastan-6-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antifeedant activities . It has shown activity against certain pests, making it a candidate for developing natural insecticides.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory effects . It is also explored for its role in modulating biological pathways related to inflammation and immune response.
Industry: In the industrial sector, this compound is used as a reference standard in analytical chemistry. It is also employed in the development of fine chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 5alpha-Stigmastan-6-one involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting membrane integrity and inhibiting specific enzymes involved in inflammatory pathways . The compound’s structure allows it to interact with lipid bilayers, leading to changes in membrane fluidity and permeability.
Comparison with Similar Compounds
- Stigmasterol
- Beta-Sitosterol
- Campesterol
Comparison: 5alpha-Stigmastan-6-one is unique due to its specific oxidation state and functional groups. While stigmasterol and beta-sitosterol are also phytosterols, they differ in their oxidation levels and biological activities. Stigmasterol and beta-sitosterol are primarily known for their cholesterol-lowering effects, whereas this compound is studied for its anti-inflammatory and antifeedant properties .
Properties
CAS No. |
101064-58-8 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-22-18-27(30)26-10-8-9-16-28(26,5)25(22)15-17-29(23,24)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
InChI Key |
WSFPFPXLMYCOBT-PSTOXXEMSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
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